molecular formula C27H27FN4O4S B11377536 N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11377536
M. Wt: 522.6 g/mol
InChI Key: PVRFTJQNOZNAHT-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group and the various aromatic substituents. Common reagents used in these reactions include halogenated pyrimidines, sulfonyl chlorides, and aromatic amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. This can result in the modulation of cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-(METHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H27FN4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethylsulfonyl-5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O4S/c1-4-37(34,35)27-29-15-23(25(31-27)26(33)30-24-18(2)8-5-9-19(24)3)32(17-22-12-7-13-36-22)16-20-10-6-11-21(28)14-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)

InChI Key

PVRFTJQNOZNAHT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC(=CC=C3)F)CC4=CC=CO4

Origin of Product

United States

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